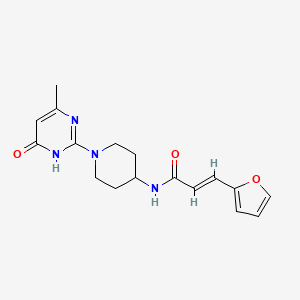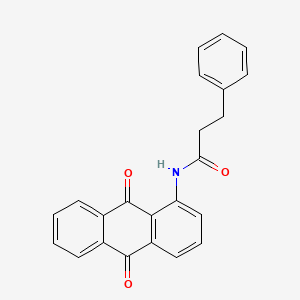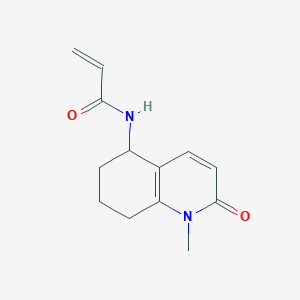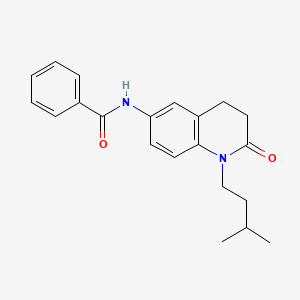
(E)-3-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Ene-Reduction Applications
One study reported on the green organic chemistry synthesis of a closely related compound, E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. This study utilized filamentous marine and terrestrial-derived fungi for the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to produce a compound with an uncommon CN-bearing stereogenic center. The biological mediation by fungi like Penicillium citrinum and Aspergillus sydowii indicates the potential for environmentally friendly synthesis processes for compounds with complex structures (Jimenez et al., 2019).
Mitigation of Toxic Compounds in Food
Research into mitigating acrylamide and furanic compounds, such as furan and 5-hydroxymethylfurfural (HMF), in food has been extensive due to their potential toxicity and carcinogenicity. While not directly related to the specified acrylamide derivative, these studies underscore the broader context of acrylamide research in food safety. Techniques explored include preventive strategies and removal interventions to reduce consumer intake of these compounds (Anese et al., 2013).
Synthesis and Biological Activity of Pyrimidine Derivatives
Another study focused on the synthesis of new derivatives containing pyrimidine, demonstrating preliminary biological screening that revealed a pronounced plant growth stimulating effect. This suggests potential agricultural applications for similar compounds, highlighting the versatility of pyrimidine derivatives in enhancing plant growth (Pivazyan et al., 2019).
Anti-inflammatory Activity
Research into synthesizing anti-inflammatory agents has led to the development of various compounds, including those related to the compound . These synthesized agents have shown promising anti-inflammatory activity comparable to known drugs, indicating potential therapeutic applications (Amr et al., 2007).
Antiprotozoal Agents
The synthesis of dicationic imidazo[1,2-a]pyridines, including compounds structurally similar to the one of interest, has been explored for their antiprotozoal properties. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, indicating potential as antiprotozoal agents (Ismail et al., 2004).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-11-16(23)20-17(18-12)21-8-6-13(7-9-21)19-15(22)5-4-14-3-2-10-24-14/h2-5,10-11,13H,6-9H2,1H3,(H,19,22)(H,18,20,23)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYOMJGLSYXND-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)




![7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2778073.png)
![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)
